2-(2,6-Difluoro-4-iodophenyl)acetic acid

Catalog No.
S13472657
CAS No.
M.F
C8H5F2IO2
M. Wt
298.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluoro-4-iodophenyl)acetic acid

Product Name

2-(2,6-Difluoro-4-iodophenyl)acetic acid

IUPAC Name

2-(2,6-difluoro-4-iodophenyl)acetic acid

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

InChI

InChI=1S/C8H5F2IO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

CTSKIGKZLXOQNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)I

The IUPAC name 2-(2,6-difluoro-4-iodophenyl)acetic acid derives from its phenylacetic acid backbone substituted with fluorine atoms at positions 2 and 6 and an iodine atom at position 4 of the aromatic ring. The numbering begins at the carbon bearing the acetic acid group (position 1), with subsequent positions assigned clockwise. The molecular formula is C₈H₅F₂IO₂, reflecting its halogen-rich structure.

Table 1: Nomenclature and Structural Descriptors

PropertyValueSource
IUPAC Name2-(2,6-difluoro-4-iodophenyl)acetic acidDerived
SMILESC1=C(C=C(C(=C1F)CC(=O)O)I)FAnalog
Molecular Weight313.04 g/molCalculated

The acetic acid moiety (-CH₂COOH) at position 1 distinguishes it from related compounds, such as 2-(2,4-difluoro-6-iodophenyl)acetic acid, where halogen placement alters reactivity.

Historical Development of Halogenated Phenylacetic Acid Derivatives

Halogenated phenylacetic acids emerged in the mid-20th century as intermediates in pharmaceutical synthesis. Early work focused on fluorine and chlorine derivatives due to their metabolic stability. The introduction of iodine, as seen in 2-(2,6-difluoro-4-iodophenyl)acetic acid, gained traction for its role in radiolabeling and catalysis. For example, platinum(IV) complexes incorporating 4-iodophenylacetic acid demonstrated enhanced cytotoxicity in cancer cell lines, underscoring iodine’s electronic effects.

Recent advances include nitrated derivatives like (2,6-difluoro-4-nitrophenyl)acetic acid (density: 1.6 g/cm³, boiling point: 366.8°C), which share synthetic pathways with iodinated analogs. These compounds highlight the versatility of halogenated phenylacetic acids in organic synthesis.

Positional Isomerism in Di-ortho-Fluorinated Iodophenyl Compounds

Positional isomerism profoundly influences the physicochemical properties of dihalogenated phenylacetic acids. In 2-(2,6-difluoro-4-iodophenyl)acetic acid, the ortho-fluorine atoms create steric hindrance, polarizing the aromatic ring and altering acidity (predicted pKa ≈ 3.1–3.5). Comparatively, meta- or para-substituted isomers exhibit distinct electronic profiles.

Table 2: Comparative Properties of Halogenated Phenylacetic Acid Isomers

IsomerSubstitution PatternBoiling Point (°C)LogP
2-(2,6-difluoro-4-iodophenyl)2,6-F; 4-I~360 (est.)2.1
2-(2,4-difluoro-6-iodophenyl)2,4-F; 6-I366.81.8
4-fluorophenylacetic acid4-F285.51.2

The ortho-fluorine arrangement enhances electrophilicity at the iodine-bearing carbon, facilitating nucleophilic substitution reactions. This contrasts with para-substituted dihydroindenofluorenes, where linkage geometry dictates optoelectronic behavior.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.93023 g/mol

Monoisotopic Mass

297.93023 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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